molecular formula C10H14ClNO3S B13231311 N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide

N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide

Cat. No.: B13231311
M. Wt: 263.74 g/mol
InChI Key: KONSDXDLUSDQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide is a chemical compound with a complex structure that includes a chloro-hydroxyethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-(2-chloro-1-hydroxyethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The chloro-hydroxyethyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide
  • N-[4-(2-hydroxyethyl)phenyl]-N-methylmethanesulfonamide

Uniqueness

N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide is unique due to the presence of both a chloro and a hydroxyethyl group, which can provide distinct reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C10H14ClNO3S

Molecular Weight

263.74 g/mol

IUPAC Name

N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C10H14ClNO3S/c1-12(16(2,14)15)9-5-3-8(4-6-9)10(13)7-11/h3-6,10,13H,7H2,1-2H3

InChI Key

KONSDXDLUSDQTI-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(CCl)O)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.